molecular formula C28H31N3O3 B11178183 2-Amino-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile

2-Amino-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile

Cat. No.: B11178183
M. Wt: 457.6 g/mol
InChI Key: RLIDMCYUAMGURR-UHFFFAOYSA-N
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Description

2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile is a complex heterocyclic compound. It is characterized by its unique dispiro structure, which includes chromene, pyrroloquinoline, and cyclohexane rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexane]-3-carbonitrile typically involves multi-step reactions. One common method is the Stollé type reaction, which involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction produces 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones, which are then used in cyclocondensation reactions with various dinucleophiles and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile lies in its complex dispiro structure, which provides a rigid spatial arrangement. This enhances its potential binding with biochemical targets, making it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C28H31N3O3/c1-16-12-27(10-5-4-6-11-27)31-23-17(16)8-7-9-18(23)28(25(31)33)19(15-29)24(30)34-21-14-26(2,3)13-20(32)22(21)28/h7-9,16H,4-6,10-14,30H2,1-3H3

InChI Key

RLIDMCYUAMGURR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)C(=C(OC6=C5C(=O)CC(C6)(C)C)N)C#N

Origin of Product

United States

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